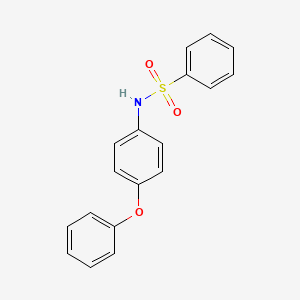

N-(4-phenoxyphenyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-phenoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c20-23(21,18-9-5-2-6-10-18)19-15-11-13-17(14-12-15)22-16-7-3-1-4-8-16/h1-14,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMJYOJIIUAOJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Phenoxyphenyl Benzenesulfonamide and Its Analogues

Established Synthetic Pathways to N-(4-phenoxyphenyl)benzenesulfonamide

The traditional and most widely employed methods for synthesizing N-(4-phenoxyphenyl)benzenesulfonamide and its related compounds rely on fundamental organic reactions, primarily focusing on the formation of the sulfonamide bond and the synthesis of its essential precursors.

Sulfonamide Bond Formation Strategies

The cornerstone of N-(4-phenoxyphenyl)benzenesulfonamide synthesis is the formation of the sulfonamide linkage. This is most commonly achieved through the reaction of an amine with a sulfonyl chloride. Specifically, 4-phenoxyaniline (B93406) is reacted with benzenesulfonyl chloride or a substituted benzenesulfonyl chloride to yield the desired product. acs.org This reaction is a classical and robust method for creating the S-N bond in sulfonamides. nih.gov

The reaction conditions for this transformation can vary, but it is often carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. Aqueous sodium carbonate is a commonly used base for this purpose. mdpi.comnih.gov The reaction can be performed in a mixture of water and an organic solvent, and stirring at room temperature for a period of time is often sufficient to drive the reaction to completion. nih.gov In some instances, gentle heating may be employed to increase the reaction rate.

The versatility of this method is demonstrated by its application in the synthesis of a wide array of N-(4-phenoxyphenyl)benzenesulfonamide derivatives. By using different substituted benzenesulfonyl chlorides, a variety of functional groups can be introduced onto the benzenesulfonyl moiety of the molecule. acs.orgnih.gov

Table 1: Examples of Sulfonamide Bond Formation Reactions

| Amine Precursor | Sulfonyl Chloride | Product | Reference |

|---|---|---|---|

| 4-Phenoxyaniline | Benzenesulfonyl chloride | N-(4-phenoxyphenyl)benzenesulfonamide | acs.org |

| 4-Phenoxyaniline | 3-Chlorobenzenesulfonyl chloride | N-(4-phenoxyphenyl)-3-chlorobenzenesulfonamide | acs.org |

| 4-(3-Methoxyphenoxy)aniline (B1593674) | Benzenesulfonyl chloride | N-(4-(3-methoxyphenoxy)phenyl)benzenesulfonamide | acs.org |

| 4-Aminophenol | Benzenesulfonyl chloride | N-(4-hydroxyphenyl)benzenesulfonamide | nih.gov |

| p-Anisidine | 4-Nitrobenzenesulfonyl chloride | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | mdpi.com |

Precursor Synthesis and Functionalization Techniques

The primary precursor for the synthesis of the title compound is 4-phenoxyaniline. This intermediate is typically synthesized through an etherification reaction. One common method involves the reaction of 4-fluorobenzaldehyde (B137897) with phenol (B47542) in the presence of a base like potassium carbonate at elevated temperatures. nih.gov The resulting 4-phenoxybenzaldehyde (B127426) can then be converted to the corresponding oxime, which is subsequently reduced to afford 4-phenoxyaniline.

Another key precursor is the appropriately substituted benzenesulfonyl chloride. These can be commercially available or synthesized through various established methods, such as the chlorosulfonation of the corresponding benzene (B151609) derivative.

Functionalization of the precursor molecules allows for the synthesis of a diverse library of N-(4-phenoxyphenyl)benzenesulfonamide analogues. For example, starting with a substituted phenol or aniline (B41778) allows for modifications to the phenoxyphenyl portion of the molecule. acs.org Similarly, a wide range of commercially available or synthetically accessible substituted benzenesulfonyl chlorides provides a straightforward way to introduce different functional groups to the benzenesulfonyl ring. acs.orgnih.gov

Advanced Synthetic Approaches and Chemo-Selective Transformations

In addition to the established methods, more advanced synthetic strategies are being developed to improve the efficiency, selectivity, and environmental footprint of N-(4-phenoxyphenyl)benzenesulfonamide synthesis.

Catalytic Methods in N-(4-phenoxyphenyl)benzenesulfonamide Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods for bond formation, and sulfonamide synthesis is no exception. Copper-catalyzed reactions have emerged as a powerful tool for the construction of S-N bonds. One innovative approach involves the dual copper and visible light-catalyzed coupling of phenylsulfinic acid derivatives with aryl azides. nih.gov This method proceeds under redox-neutral conditions and offers a mechanistically distinct alternative to traditional nucleophilic substitution reactions. nih.gov

Another catalytic strategy employs a copper-catalyzed aminosulfonylation of aryldiazonium tetrafluoroborates. organic-chemistry.org This reaction utilizes DABCO·(SO2)2 as a sulfur dioxide source and N-chloroamines to generate a wide range of sulfonamides under mild conditions. organic-chemistry.org While not specifically reported for N-(4-phenoxyphenyl)benzenesulfonamide, these catalytic methods hold promise for its synthesis and the preparation of its derivatives.

The use of organocatalysts has also been explored. For instance, N-(phenylsulfonyl)benzenesulfonamide (NPBSA) has been reported as an effective organocatalyst for the synthesis of certain imidazole (B134444) derivatives, showcasing the potential of sulfonamide-based catalysts in organic synthesis. arkat-usa.org

Green Chemistry Principles and Sustainable Synthesis Routes

Efforts to develop more environmentally friendly synthetic methods have led to the exploration of greener reaction conditions. This includes the use of water as a solvent and milder reaction conditions where possible. nih.gov The development of catalytic reactions, particularly those that can be performed under mild conditions with high atom economy, aligns with the principles of green chemistry. nih.gov

One report describes a metal-free, photoredox-catalyzed sulfonylation of phenylhydrazines with thiols using a mixture of acetonitrile (B52724) and water as a green solvent and eosin (B541160) Y as a photoredox catalyst. organic-chemistry.org Although not directly applied to the synthesis of the title compound, this approach highlights the potential for developing more sustainable routes to sulfonamides.

Preparation of N-(4-phenoxyphenyl)benzenesulfonamide Derivatives and Analogues

The synthesis of derivatives and analogues of N-(4-phenoxyphenyl)benzenesulfonamide is crucial for structure-activity relationship studies and the development of new compounds with specific biological activities. nih.gov The primary method for creating these derivatives is by varying the starting materials, namely the substituted anilines and sulfonyl chlorides. acs.org

For example, a range of N-(4-phenoxyphenyl)benzenesulfonamide derivatives has been synthesized by reacting 4-phenoxyaniline with various substituted benzenesulfonyl chlorides, including those with chloro, trifluoromethyl, and other functional groups. acs.orgnih.gov Similarly, starting with a substituted 4-phenoxyaniline, such as 4-(3-methoxyphenoxy)aniline, allows for the introduction of substituents on the phenoxy ring. acs.org

The synthesis of N-alkylated derivatives can be achieved by reacting the parent sulfonamide with an alkyl halide in the presence of a base. This two-step process involves the initial formation of the sulfonamide followed by its alkylation. nsf.gov

Furthermore, more complex derivatives can be prepared through multi-step synthetic sequences. For instance, a series of N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivatives were prepared via a Curtius degradation of a corresponding azide (B81097), followed by condensation with primary aromatic amines. farmaciajournal.com

Table 2: Examples of N-(4-phenoxyphenyl)benzenesulfonamide Derivatives

| Derivative Name | Synthetic Approach | Reference |

|---|---|---|

| N-(4-phenoxyphenyl)-3-chlorobenzenesulfonamide | Reaction of 4-phenoxyaniline with 3-chlorobenzenesulfonyl chloride | acs.org |

| N-(4-phenoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide | Reaction of 4-phenoxyaniline with 3-(trifluoromethyl)benzenesulfonyl chloride | nih.gov |

| N-(4-(3-methoxyphenoxy)phenyl)benzenesulfonamide | Reaction of 4-(3-methoxyphenoxy)aniline with benzenesulfonyl chloride | acs.org |

| N-Allyl-N-benzyl-4-methylbenzenesulfonamide | Two-step synthesis: formation of the primary sulfonamide followed by benzylation | nsf.gov |

| N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivatives | Curtius degradation of an azide followed by condensation with aromatic amines | farmaciajournal.com |

Strategies for Structural Modification at the Phenoxyphenyl Moiety

Modifications to the phenoxyphenyl portion of the molecule are crucial for fine-tuning its biological activity. A primary synthetic route to introduce diversity at this moiety involves the reaction of a substituted phenol with a derivative of 4-aminophenol.

A common approach begins with the synthesis of N-(4-hydroxyphenyl)benzenesulfonamide. This can be achieved by reacting p-aminophenol with benzenesulfonyl chloride in the presence of aqueous sodium carbonate. nih.gov The resulting N-(4-hydroxyphenyl)benzenesulfonamide can then undergo further reactions. For instance, to introduce various substituents on the phenyl ring of the phenoxy group, a coupling reaction with a substituted aryl halide can be employed.

Another strategy involves the modification of a pre-existing phenoxyphenylamine. For example, 4-nitro-2-phenoxyaniline (B44701) can be synthesized from the hydrolysis of Nimesulide with sulfuric acid. This intermediate can then be reacted with benzenesulfonyl chloride to form N-(4-nitro-2-phenoxyphenyl)benzenesulfonamide. The nitro group can subsequently be reduced to an amino group using reagents like tin and hydrochloric acid, providing a handle for further functionalization.

Electrochemical methods have also been utilized for the cross-coupling of N-(4-hydroxyphenyl)-sulfonamides with other aromatic compounds, such as 2-naphthols, to create more complex structures. researchgate.netnih.gov

Strategies for Structural Modification at the Benzenesulfonamide (B165840) Moiety

The benzenesulfonamide portion of the molecule offers another site for structural diversification, which can significantly impact the compound's properties. nih.gov A fundamental method for creating the sulfonamide linkage is the reaction of an aniline derivative with a substituted benzenesulfonyl chloride. mdpi.com

For instance, 4-nitro-2-phenoxyaniline can be reacted with various substituted benzenesulfonyl chlorides to introduce different groups on the benzenesulfonamide ring. This allows for the exploration of how electronic and steric effects of these substituents influence the molecule's activity. A range of substituted benzenesulfonyl chlorides, such as those with nitro or other functional groups, can be used. mdpi.com

Further modifications can be made to the sulfonamide nitrogen itself. For example, N-alkylation or N-arylation can be performed, although this is less common for this specific class of compounds where the N-H bond is often important for biological activity. Additionally, the primary sulfonamide group (-SO2NH2) is a key feature for the inhibitory activity against certain enzymes like carbonic anhydrases, and thus modifications at this site are carefully considered. nih.gov

Diversification through Aromatic Substitution and Cross-Coupling Reactions

Aromatic substitution and cross-coupling reactions are powerful tools for introducing a wide array of functional groups onto both the phenoxyphenyl and benzenesulfonamide rings, enabling extensive diversification of the core structure.

Aromatic Substitution:

Electrophilic aromatic substitution reactions can be used to introduce substituents like nitro groups onto the aromatic rings. For example, the nitration of N-phenylbenzenesulfonamide can be achieved using reagents like copper(II) nitrate (B79036) or iron(III) nitrate. rsc.orgresearchgate.net These nitro groups can then be reduced to amines, which serve as versatile handles for further functionalization, such as the formation of amides or Schiff bases. Halogenation of the aromatic rings can also be performed, providing substrates for subsequent cross-coupling reactions. rsc.orgresearchgate.net

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are particularly useful for creating carbon-carbon bonds. For example, N-(4-iodo-2-phenoxyphenyl)methanesulfonamide can be coupled with terminal alkynes like 3-phenoxyprop-1-yne to introduce an alkyne functionality. researchgate.net This significantly expands the structural diversity and allows for the introduction of rigid, linear linkers within the molecule.

Electrochemical cross-coupling has also emerged as a method for forming biaryl linkages. For instance, the dehydrogenative cross-coupling of N-(4-hydroxyphenyl)-sulfonamides with 2-naphthols can be achieved electrochemically to synthesize chiral 2,2'-bis(arenol)s. nih.gov

These diverse synthetic strategies provide a robust platform for the generation of a wide range of N-(4-phenoxyphenyl)benzenesulfonamide analogues, facilitating the exploration of their chemical and biological properties.

Structural Characterization and Spectroscopic Elucidation of N 4 Phenoxyphenyl Benzenesulfonamide and Its Analogues

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. The spectrum of N-(4-phenoxyphenyl)benzenesulfonamide is expected to show key absorptions that confirm its core structure.

The sulfonamide group is characterized by several distinct vibrations. The N-H stretching vibration (νN-H) for secondary sulfonamides typically appears as a sharp band in the range of 3300-3200 cm⁻¹. rsc.org The most prominent features are the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂). The asymmetric stretch (νas SO₂) is generally found at higher wavenumbers, typically in the 1375-1310 cm⁻¹ region, while the symmetric stretch (νs SO₂) appears in the 1175-1145 cm⁻¹ range. rsc.orgscielo.br These bands are usually strong and easily identifiable in the IR spectrum.

Additionally, the spectra will feature bands corresponding to the C-S and C-N bonds of the sulfonamide linkage, absorbing in the ranges of 840-812 cm⁻¹ and 1300-1160 cm⁻¹, respectively. rsc.org The presence of the diaryl ether linkage (Ar-O-Ar) is confirmed by a strong C-O-C asymmetric stretching band, typically observed around 1240 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl rings are found in the 1600-1450 cm⁻¹ region.

Table 1: Characteristic Vibrational Frequencies for N-(4-phenoxyphenyl)benzenesulfonamide and Related Analogues

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Compound(s) |

|---|---|---|---|

| Amine (N-H) | Stretching | 3285-3199 | N-(substituted phenyl)benzenesulfonamides rsc.org |

| Sulfonyl (S=O) | Asymmetric Stretching | 1376-1309 | N-(substituted phenyl)benzenesulfonamides rsc.orgscielo.br |

| Sulfonyl (S=O) | Symmetric Stretching | 1177-1148 | N-(substituted phenyl)benzenesulfonamides rsc.orgscielo.br |

| Ether (Ar-O-Ar) | Asymmetric Stretching | ~1240 | General diaryl ethers |

| Sulfur-Nitrogen (S-N) | Stretching | 945-893 | N-(substituted phenyl)benzenesulfonamides rsc.org |

| Carbon-Nitrogen (C-N) | Stretching | 1304-1168 | N-(substituted phenyl)benzenesulfonamides rsc.org |

| Aromatic Rings (C=C) | Ring Stretching | 1600-1450 | General Aromatic Compounds |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of N-(4-phenoxyphenyl)benzenesulfonamide would display a set of distinct signals corresponding to each unique proton environment. A broad singlet, typically in the downfield region, would be attributable to the acidic sulfonamide proton (N-H). The spectrum would also feature complex multiplets corresponding to the three different aromatic rings.

Benzenesulfonyl Protons: The five protons of the unsubstituted benzenesulfonyl ring would appear as a multiplet, typically in the range of δ 7.5-7.9 ppm. chemicalbook.com

4-Phenoxyphenyl Protons: The eight protons of the 4-phenoxyphenyl group are divided into two systems. The four protons on the phenyl ring bearing the sulfonamide group appear as two doublets (an AA'BB' system) due to the influence of the ether and sulfonamide substituents. The four protons on the terminal phenoxy ring would also present as a distinct set of multiplets. For comparison, in 4-chloro-N-phenylaniline, the aromatic protons appear in the δ 6.9-7.3 ppm range. rsc.org The protons on the ring attached to the nitrogen in N-(4-phenoxyphenyl)benzenesulfonamide are expected in a similar region, while the terminal phenyl group protons would likely resonate around δ 7.0-7.4 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for N-(4-phenoxyphenyl)benzenesulfonamide

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-H | > 8.0 | Broad Singlet | Position is solvent-dependent and can exchange with D₂O. |

| Benzenesulfonyl (C₆H₅SO₂) | 7.5 - 7.9 | Multiplet | Corresponds to the 5 protons on the sulfonyl-bearing ring. |

| Phenoxyphenyl (protons ortho to -NH) | ~7.1 | Doublet | Part of an AA'BB' system. |

| Phenoxyphenyl (protons ortho to -O-) | ~6.9 | Doublet | Part of an AA'BB' system. |

| Terminal Phenyl (C₆H₅O-) | 7.0 - 7.4 | Multiplet | Corresponds to the 5 protons of the terminal phenoxy group. |

The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. For N-(4-phenoxyphenyl)benzenesulfonamide, a total of 12 distinct aromatic carbon signals are expected, in addition to the signals for the substituted carbons.

The carbons of the benzenesulfonyl ring would appear in the typical aromatic region (δ 125-140 ppm), with the carbon atom directly attached to the sulfonyl group (ipso-carbon) being the most downfield in this group. For the 4-phenoxyphenyl moiety, the carbons attached to the oxygen and nitrogen atoms would be significantly shifted. Based on data for 4-phenoxyphenol, the carbon bearing the oxygen is found around δ 150-155 ppm, and the ipso-carbon of the ether linkage is also downfield. chemicalbook.com The carbon attached to the nitrogen atom is also expected to be significantly deshielded.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for N-(4-phenoxyphenyl)benzenesulfonamide

| Carbon Assignment | Expected Chemical Shift (ppm) | Reference Data Source |

|---|---|---|

| Benzenesulfonyl (C-S) | ~139 | N-Phenylbenzenesulfonamide Analogs rsc.org |

| Benzenesulfonyl (CH) | 127 - 133 | N-Phenylbenzenesulfonamide Analogs rsc.org |

| Phenoxyphenyl (C-N) | ~135 | N-Phenylaniline Analogs rsc.org |

| Phenoxyphenyl (C-O, ring 1) | ~152 | 4-Phenoxyphenol chemicalbook.com |

| Phenoxyphenyl (C-O, ring 2) | ~157 | 4-Phenoxyphenol chemicalbook.com |

| Phenoxyphenyl (CH) | 118 - 130 | 4-Phenoxyphenol, N-Phenylaniline Analogs rsc.orgchemicalbook.com |

| Terminal Phenyl (CH) | 119 - 130 | 4-Phenoxyphenol chemicalbook.com |

While 1D NMR provides primary assignments, 2D NMR experiments are essential for unambiguous confirmation of the complex structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (³JHH) within each of the three aromatic rings, allowing for the assignment of adjacent protons. It would clearly delineate the spin systems of the benzenesulfonyl ring and the two rings of the phenoxyphenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals for all protonated carbons in the molecule.

A correlation from the N-H proton to the ipso-carbon of the benzenesulfonyl ring and the ipso-carbon of the aniline (B41778) ring, directly linking the two main fragments.

Correlations from the protons on the aniline ring to the carbons of the terminal phenyl ring (across the ether oxygen), confirming the C-O-C linkage.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides two crucial pieces of information: the molecular weight of the compound and, through analysis of its fragmentation patterns, further confirmation of its structure. For N-(4-phenoxyphenyl)benzenesulfonamide (C₁₈H₁₅NO₃S), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) corresponding to a monoisotopic mass of 325.0773 g/mol .

Electron ionization (EI) or electrospray ionization (ESI-MS/MS) would cause the molecule to fragment in predictable ways. The relatively weak S-N bond is a common cleavage point in sulfonamides. Expected fragmentation pathways include:

Cleavage of the S-N bond: This would lead to the formation of the benzenesulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141 and the 4-phenoxyaniline (B93406) radical cation at m/z 185.

Cleavage of the C-S bond: This can result in the formation of a phenyl cation ([C₆H₅]⁺) at m/z 77.

Cleavage of the ether bond: Fragmentation at the C-O-C linkage of the 4-phenoxyphenyl group is also possible.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural proof, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state. While the specific crystal structure for the parent N-(4-phenoxyphenyl)benzenesulfonamide is not detailed in the provided search results, analysis of closely related sulfonamides allows for a confident prediction of its key structural features. mdpi.comresearchgate.netnih.gov

The geometry around the sulfur atom is expected to be a distorted tetrahedron. In related N-(aryl)arylsulfonamides, the O-S-O bond angle is typically around 119-121°, and the C-S-N angle is in the range of 105-108°. mdpi.com

Table 4: Typical Crystallographic Parameters for Aryl Sulfonamides

| Parameter | Typical Value | Reference Compound(s) |

|---|---|---|

| S-N Bond Length (Å) | 1.62 - 1.64 | N-(4-methoxyphenyl)-nitrobenzenesulfonamides mdpi.com |

| S-C Bond Length (Å) | 1.76 - 1.77 | N-(4-methoxyphenyl)-nitrobenzenesulfonamides mdpi.com |

| S=O Bond Length (Å) | ~1.43 | 4-methyl-N-(4-methylbenzyl)benzenesulfonamide nsf.gov |

| O-S-O Bond Angle (°) | 119 - 121 | N-(4-methoxyphenyl)-nitrobenzenesulfonamides mdpi.com |

| C-S-N Bond Angle (°) | 105 - 108 | N-(4-methoxyphenyl)-nitrobenzenesulfonamides mdpi.com |

| Intermolecular Interaction | N-H···O=S Hydrogen Bonding | Various Aryl Sulfonamides researchgate.netnih.gov |

Theoretical and Computational Investigations of N 4 Phenoxyphenyl Benzenesulfonamide

Quantum Chemical Calculations (DFT, Ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental characteristics of N-(4-phenoxyphenyl)benzenesulfonamide and its derivatives. These methods offer a powerful lens through which to examine the molecule's electronic landscape and predict its spectroscopic behavior.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are frequently used to explore the electronic structure of sulfonamide derivatives. These studies typically involve the optimization of the molecular geometry to find the lowest energy conformation. Key electronic properties are then derived from the optimized structure.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. It helps in identifying the regions that are rich or poor in electrons. For N-(4-phenoxyphenyl)benzenesulfonamide, the MEP would likely show negative potential around the electronegative oxygen and nitrogen atoms of the sulfonamide group, indicating these as sites for electrophilic attack. The phenyl rings would exhibit regions of both positive and negative potential.

Table 1: Representative Calculated Electronic Properties for a Generic Sulfonamide (Illustrative)

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

Note: The values in this table are for illustrative purposes based on typical DFT calculations for similar sulfonamides and are not specific experimental or calculated values for N-(4-phenoxyphenyl)benzenesulfonamide.

Conformational Analysis and Energy Landscapes

The flexibility of the N-(4-phenoxyphenyl)benzenesulfonamide molecule, particularly around the ether linkage and the sulfonamide bond, allows it to adopt various conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface that governs their interconversion.

Spectroscopic Property Predictions

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be compared with experimental FT-IR spectra. For sulfonamides, characteristic vibrational modes include the symmetric and asymmetric stretching of the SO₂ group, the S-N stretching, and various vibrations of the aromatic rings. For example, in related benzenesulfonamides, the asymmetric and symmetric SO₂ stretching vibrations are typically predicted and observed in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the NMR chemical shifts (¹H and ¹³C). These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can provide excellent agreement with experimental spectra. Such calculations for N-(4-phenoxyphenyl)benzenesulfonamide would help in the unambiguous assignment of the signals corresponding to the different protons and carbons in the molecule, especially for the complex aromatic regions. Studies on similar compounds have shown that calculated chemical shifts can effectively reproduce experimental values in various solvents. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. By calculating the excitation energies and oscillator strengths of the electronic transitions, one can predict the λ(max) values. For N-(4-phenoxyphenyl)benzenesulfonamide, the UV-Vis spectrum would be characterized by π-π* transitions within the phenyl rings. The calculated spectrum would provide insights into the electronic transitions responsible for the observed absorption bands.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the molecular system, allowing for the study of its behavior over time. This approach is particularly valuable for understanding how N-(4-phenoxyphenyl)benzenesulfonamide interacts with biological macromolecules and how its conformation is influenced by the surrounding environment.

Ligand-Receptor Interaction Dynamics

MD simulations are a powerful tool to study the dynamic interactions between a ligand and its receptor. While a specific MD simulation for the parent N-(4-phenoxyphenyl)benzenesulfonamide is not detailed in the available literature, a docking simulation of a potent derivative, a 3-trifluoromethyl derivative of N-(4-phenoxyphenyl)benzenesulfonamide, with the progesterone (B1679170) receptor (PR) has been reported. nih.gov This study provides valuable insights into the binding mode. nih.gov

The docking simulation revealed that the benzenesulfonanilide skeleton serves as a novel scaffold for PR antagonists. nih.gov In the calculated binding pose, the dimethylaminophenyl group of a related compound was shown to function as a pharmacophore that inhibits the active folding of the PR. nih.gov The 3-trifluoromethyl group of the N-(4-phenoxyphenyl)benzenesulfonamide derivative was positioned within a hydrophobic cavity of the receptor. nih.gov This suggests that the N-(4-phenoxyphenyl)benzenesulfonamide scaffold acts as a PR antagonist by preventing the receptor from adopting its active conformation. nih.gov

A full MD simulation would build upon this static docking pose, allowing the system to evolve over time. This would reveal the stability of the ligand-receptor complex, the key amino acid residues involved in maintaining the binding, and the dynamic network of interactions, including hydrogen bonds and hydrophobic contacts.

Table 2: Key Interacting Residues in Ligand-Receptor Docking (Illustrative for a Derivative)

| Ligand Group | Interacting Residue (Progesterone Receptor) | Type of Interaction |

| Trifluoromethyl group | Hydrophobic Pocket | Hydrophobic |

| Phenyl Ring | Aromatic Residues | π-π Stacking |

| Sulfonamide Group | Polar Residues | Hydrogen Bonding |

Solvent Effects on Molecular Conformation

The conformation of a flexible molecule like N-(4-phenoxyphenyl)benzenesulfonamide can be significantly influenced by the solvent environment. MD simulations in explicit solvent models (e.g., water, dimethyl sulfoxide) can be used to explore these effects.

By running simulations in different solvents, one can observe how the solvent molecules interact with the solute and how these interactions affect the conformational preferences of the molecule. For instance, in a polar solvent like water, the molecule might adopt a more compact conformation to minimize the exposure of its hydrophobic regions to the solvent. In contrast, in a non-polar solvent, the molecule might adopt a more extended conformation. Key parameters to analyze from such simulations include the root-mean-square deviation (RMSD) to assess conformational stability, the radius of gyration to measure compactness, and the solvent accessible surface area (SASA) to quantify the exposure to the solvent. Studies on other sulfonamides have shown that chemical shifts in NMR spectra can be influenced by the solvent, indicating a change in the molecular environment and potentially its conformation. researchcommons.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as N-(4-phenoxyphenyl)benzenesulfonamide, might interact with a biological receptor at the atomic level.

Prediction of Binding Modes with Biological Targets

Research has identified the N-(4-phenoxyphenyl)benzenesulfonamide scaffold as a novel framework for developing nonsteroidal antagonists for the progesterone receptor (PR). nih.govnih.gov The progesterone receptor is a key player in various physiological processes, particularly in the female reproductive system, making its antagonists valuable for treating conditions like uterine leiomyoma, endometriosis, and certain cancers. nih.govnih.gov

Molecular docking studies have been pivotal in understanding how these benzenesulfonamide (B165840) derivatives bind to the ligand-binding domain (LBD) of the progesterone receptor. The initial discovery was guided by the structural similarities between the LBDs of the progesterone receptor and the androgen receptor (AR). nih.gov Through these computational predictions, researchers were able to posit that the benzenesulfonanilide core could effectively occupy the ligand-binding pocket of the PR.

A lead compound, the 3-chlorobenzenesulfonyl derivative of N-(4-phenoxyphenyl)benzenesulfonamide, was identified and subsequently optimized based on predicted binding modes. nih.govnih.gov These studies suggested that specific substitutions on the benzenesulfonyl ring could enhance the interaction with key amino acid residues within the receptor's binding site. For instance, the docking simulations indicated that substituents at the 3-position of the benzene (B151609) ring were particularly effective in improving antagonistic activity. nih.gov This led to the development of derivatives, such as the 3-trifluoromethyl compound, which demonstrated potent PR-antagonistic effects. nih.govnih.govacs.org

While a definitive co-crystal structure of N-(4-phenoxyphenyl)benzenesulfonamide with the progesterone receptor is not available, the docking models provide a robust hypothesis for the binding orientation, highlighting crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex.

Affinity Prediction and Scoring Functions

A critical aspect of molecular docking is the use of scoring functions to estimate the binding affinity between a ligand and its target receptor. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding energy.

For N-(4-phenoxyphenyl)benzenesulfonamide derivatives, computational methods have been used to predict their binding affinities for the progesterone receptor. The predicted affinities correlate with experimentally determined values, such as the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half.

The development of a potent derivative, the 3-trifluoromethyl N-(4-phenoxyphenyl)benzenesulfonamide, was guided by these predictions, and it was subsequently confirmed to have a high binding affinity for the progesterone receptor. nih.govnih.govacs.org The table below shows the reported PR antagonistic activities (IC50 values) for a selection of derivatives, illustrating the impact of different substituents on binding affinity. nih.gov

| Compound | Substituent (R) | PR Antagonistic Activity IC50 (µM) |

| 20a | 3-Cl | 1.3 |

| 20b | 4-Cl | 4.8 |

| 20c | 2-Cl | >10 |

| 32 | 3-CF3 | 0.16 |

| 33 | 3-CN | 0.44 |

| 34 | 3-NO2 | 0.69 |

This table is based on data from Fujii et al. (2016). The IC50 values represent the concentration required to inhibit 10 nM progesterone-induced transcriptional activity by 50%.

These results underscore the utility of affinity prediction in guiding the structural modification of the lead compound to achieve enhanced biological activity.

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying key molecular properties, QSAR models can predict the activity of new, untested compounds.

Development of Predictive Models

For benzenesulfonamide derivatives, various QSAR models have been developed to predict their biological activities against different targets. nih.govnih.gov These models are typically built using statistical methods like Multiple Linear Regression (MLR), which creates a linear equation relating the biological activity to a set of molecular descriptors. nih.gov

In the context of N-(4-phenoxyphenyl)benzenesulfonamide and its analogs as progesterone receptor antagonists, a systematic structure-activity relationship (SAR) study laid the groundwork for potential QSAR models. nih.gov The SAR study demonstrated a clear correlation between the nature and position of substituents on the benzenesulfonyl ring and the resulting antagonistic potency.

The general process for developing a predictive QSAR model for this class of compounds would involve:

Data Collection: Assembling a dataset of N-(4-phenoxyphenyl)benzenesulfonamide derivatives with their experimentally determined biological activities (e.g., IC50 values for PR antagonism).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which quantify various aspects of their chemical structure (e.g., electronic, steric, and hydrophobic properties).

Model Building: Using statistical techniques like MLR or machine learning algorithms to select the most relevant descriptors and build a mathematical model that relates these descriptors to the biological activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques to ensure its reliability.

While a specific QSAR model for N-(4-phenoxyphenyl)benzenesulfonamide as a PR antagonist is not detailed in the available literature, the foundational SAR data strongly supports the feasibility of developing such a model to guide the design of new and more potent antagonists. nih.gov

Identification of Key Structural Descriptors for Activity

The success of a QSAR model hinges on the identification of the most influential molecular descriptors that govern the biological activity. For the broader class of benzenesulfonamides, several types of descriptors have been found to be significant in various QSAR studies. nih.govnih.gov

Based on the SAR studies of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as progesterone receptor antagonists, the following structural features and corresponding descriptors are likely to be key for their activity nih.gov:

Electronic Properties: The electronic nature of the substituent on the benzenesulfonyl ring is critical. The high potency of the 3-trifluoromethyl derivative suggests that electron-withdrawing groups at this position enhance activity. Descriptors such as Hammett constants (σ) or calculated atomic charges would be important here.

Steric and Conformational Properties: The position of the substituent is crucial, with the 3-position being optimal. nih.gov This indicates that the size and shape of the substituent influence how the molecule fits into the receptor's binding pocket. Steric descriptors like molar refractivity (MR) or specific conformational parameters would be relevant.

Topological and Connectivity Indices: These descriptors quantify the branching and connectivity of the molecular structure. QSAR studies on other sulfonamides have shown the importance of descriptors like the number of oxygen atoms or the presence of specific atomic pairings at certain topological distances. nih.gov

The table below summarizes the key findings from the structure-activity relationship study, which would inform the selection of descriptors for a QSAR model. nih.gov

| Structural Feature | Observation | Potential QSAR Descriptors |

| Substituent Position on Benzene Ring | 3-position is optimal for activity. | Positional indicators, topological descriptors. |

| Substituent Electronic Nature | Electron-withdrawing groups (e.g., -CF3, -CN) at the 3-position increase potency. | Electronic descriptors (e.g., Hammett constants), quantum chemical descriptors (e.g., atomic charges). |

| Phenoxyphenyl Group | Essential part of the scaffold for PR antagonism. | Descriptors related to molecular size, shape, and hydrophobicity. |

By quantifying these structural features, a robust QSAR model could be developed to accelerate the discovery of novel N-(4-phenoxyphenyl)benzenesulfonamide-based progesterone receptor modulators.

Biological Efficacy and Molecular Mechanisms of N 4 Phenoxyphenyl Benzenesulfonamide Analogues

Enzyme Inhibition and Modulation Studies

Analogues of N-(4-phenoxyphenyl)benzenesulfonamide have been identified as potent inhibitors of several clinically relevant enzymes. These studies have elucidated the structural requirements for potent and selective inhibition, paving the way for the design of new therapeutic agents.

Research has successfully identified and validated several specific enzyme targets for benzenesulfonamide-based compounds.

Carbonic Anhydrase (CA): The primary sulfonamide group is a well-established zinc-binding group, making benzenesulfonamides a classic class of carbonic anhydrase inhibitors. mdpi.com Various N-(4-phenoxyphenyl)benzenesulfonamide analogues and other related sulfonamides have been shown to inhibit different isoforms of human carbonic anhydrase (hCA). mdpi.comnih.govnih.gov For instance, a series of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides were synthesized and shown to be potent inhibitors of hCA VII, with some compounds exhibiting selectivity for isozymes I, II, and XIII. nih.gov Novel benzenesulfonamides synthesized via click chemistry were found to be medium potency inhibitors of cytosolic isoforms hCA I and II, and highly potent, low nanomolar to subnanomolar inhibitors of the tumor-associated isoforms hCA IX and XII. nih.gov Specifically, for these compounds, inhibition constants ranged from 1.5 to 38.9 nM against hCA IX and from 0.8 to 12.4 nM against hCA XII. nih.gov

Cyclooxygenase-2 (COX-2): The benzenesulfonamide (B165840) moiety is a key pharmacophore for selective COX-2 inhibition. nih.govnih.gov The presence of a para-sulfonamide group on one of the aryl rings is often crucial for optimal COX-2 selectivity and potency. nih.gov A study on 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives bearing a benzenesulfonamide group revealed that substituents on the 3-phenyl ring were essential for inhibitory activity. nih.gov In one series, the 4-methoxyphenyl (B3050149) derivative showed the highest COX-2 inhibition at 47.1% at a 20 μM concentration. nih.gov Another study involving hybridization of benzenesulfonamide and 1,2,3-triazole pharmacophores with NSAIDs resulted in analogues with high selectivity for human COX-2 over COX-1. nih.gov

Dihydrofolate Reductase (DHFR): Studies on the binding of 4-substituted benzenesulfonamides to dihydrofolate reductase have established a specific "sulphonamide-binding site" on the enzyme. nih.gov These compounds act as inhibitors of the enzyme, with nuclear magnetic resonance (n.m.r.) experiments indicating two distinct binding sites for sulfonamides on the enzyme. nih.gov

Other Enzymes: Beyond the classical targets, benzenesulfonamide analogues have shown inhibitory activity against other important kinases.

Polo-like kinase 4 (PLK4): N-(1H-indazol-6-yl)benzenesulfonamide was used as a core structure to develop highly effective PLK4 inhibitors for cancer therapy. nih.gov Compound K22 from this series demonstrated significant PLK4 inhibitory activity with an IC₅₀ value of 0.1 nM. nih.gov

Tropomyosin receptor kinase A (TrkA): Benzenesulfonamide analogues have been identified as inhibitors of TrkA, a receptor tyrosine kinase implicated in glioblastoma. mdpi.comnih.gov One derivative, AL106, was identified as a potential anti-glioblastoma compound with an IC₅₀ value of 58.6 µM. nih.gov

Table 1: Enzyme Inhibition by N-(4-phenoxyphenyl)benzenesulfonamide Analogues

| Enzyme Target | Compound Series/Analogue | Key Findings (Inhibitory Concentration) | Reference |

|---|---|---|---|

| Carbonic Anhydrase IX | 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides | Kᵢ = 1.5 - 38.9 nM | nih.gov |

| Carbonic Anhydrase XII | 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides | Kᵢ = 0.8 - 12.4 nM | nih.gov |

| Cyclooxygenase-2 (COX-2) | 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3-4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | 47.1% inhibition at 20 μM | nih.gov |

| Polo-like kinase 4 (PLK4) | Compound K22 (N-(1H-indazol-6-yl)benzenesulfonamide derivative) | IC₅₀ = 0.1 nM | nih.gov |

| Tropomyosin receptor kinase A (TrkA) | AL106 (Benzenesulfonamide derivative) | IC₅₀ = 58.6 µM | nih.gov |

The mechanism of enzyme inhibition by benzenesulfonamide analogues often involves competitive binding at the enzyme's active site.

For COX-2, the sulfonamide or methylsulfonyl group on one aryl ring fits into a specific hydrophilic side pocket of the enzyme's active site, which is a key determinant for selectivity over COX-1. nih.gov COX-1 is an intrinsic enzyme involved in maintaining gastric and renal homeostasis, while COX-2 is an inducible enzyme expressed during tissue damage or inflammation. nih.gov

In the case of DHFR, steady-state kinetics and high-field ¹H-n.m.r. spectroscopy have been used to study the binding of substrates and inhibitors. nih.gov These studies revealed that 4-substituted benzenesulfonamides bind to the enzyme, with one of the two identified binding sites overlapping with the coenzyme (NADPH) adenine-ring-binding site. nih.gov

For many enzyme inhibitors, the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key kinetic parameters used to quantify their potency. nih.gov For competitive inhibitors, the substrate can compete with the inhibitor for binding to the active site, meaning the maximum enzyme velocity (Vmax) is unaffected, but the Michaelis-Menten constant (Km) is increased. nih.gov

Receptor Binding and Modulation Assays

The N-(4-phenoxyphenyl)benzenesulfonamide scaffold has proven to be a fruitful starting point for developing potent and selective nonsteroidal modulators of nuclear receptors.

Derivatives of N-(4-phenoxyphenyl)benzenesulfonamide have been systematically evaluated for their ability to bind to various steroid hormone receptors.

Progesterone (B1679170) Receptor (PR): The N-(4-phenoxyphenyl)benzenesulfonamide structure is a promising scaffold for PR antagonists. nih.gov Researchers discovered that the benzenesulfonanilide skeleton functions as a novel scaffold for this class of compounds. nih.gov Through structural development, a 3-trifluoromethyl derivative (compound 32) was identified that exhibited potent PR-antagonistic activity and high binding affinity for PR. nih.govnih.gov The 3-chlorobenzenesulfonanilide derivative (20a) also showed potent activity with an IC₅₀ value of 0.17 μM. nih.gov

Glucocorticoid Receptor (GR): Building on the similarity between the ligand-binding domains (LBD) of the GR and PR, N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide derivatives were developed as nonsteroidal GR modulators. nih.gov The N-(4-phenoxyphenyl)benzenesulfonamide skeleton was found to be a versatile scaffold for GR antagonists. nih.gov Among the synthesized compounds, the 4-cyano derivative (14m) was the most potent, with an IC₅₀ value of 1.43 μM for GR. nih.gov

Selectivity Profile: High selectivity is a critical attribute for therapeutic candidates. The 3-trifluoromethyl PR antagonist (compound 32) showed high selectivity over the Androgen Receptor (AR). nih.govnih.gov The potent GR antagonist (14m) also demonstrated good selectivity for GR; it had weak antagonistic activity towards PR (IC₅₀ of 8.00 μM) and no activity toward the Androgen Receptor (AR), Estrogen Receptor α (ERα), or Estrogen Receptor β (ERβ). nih.gov

Table 2: Receptor Binding Affinity of N-(4-phenoxyphenyl)benzenesulfonamide Analogues

| Receptor Target | Compound/Analogue | Binding Affinity (IC₅₀) | Selectivity Notes | Reference |

|---|---|---|---|---|

| Progesterone Receptor (PR) | 3-chlorobenzenesulfonanilide (20a) | 0.17 μM | Lead compound for PR antagonists | nih.gov |

| Progesterone Receptor (PR) | 3-trifluoromethyl derivative (32) | Potent (exact value not stated) | High selectivity over Androgen Receptor (AR) | nih.govnih.gov |

| Glucocorticoid Receptor (GR) | 4-cyano derivative (14m) | 1.43 μM | Weak activity on PR (IC₅₀ 8.00 μM); No activity on AR, ERα, ERβ | nih.gov |

Functional assays in cellular models have confirmed the antagonist activity of these compounds. The N-(4-phenoxyphenyl)benzenesulfonamide derivatives were developed as a novel class of nonsteroidal progesterone receptor (PR) antagonists. nih.govnih.gov Similarly, the N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide series were developed as GR antagonists. nih.gov

Interestingly, some derivatives exhibit mixed activities. For example, the 4-amino derivative (15a) of the N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide series not only showed GR-antagonistic activity but also exhibited transrepression activity toward NF-κB, a key inflammatory transcription factor. nih.gov This was in contrast to the more potent antagonist, 14m, which did not have this effect, suggesting that the structure-activity relationships for GR antagonism and NF-κB transrepression are different. nih.gov Computational docking studies suggested that these two compounds might bind to the GR ligand-binding pocket in different ways. nih.gov

Cellular Pathway Modulation

By inhibiting key enzymes and modulating nuclear receptors, N-(4-phenoxyphenyl)benzenesulfonamide analogues can influence major cellular signaling pathways.

NF-κB Signaling: The nuclear factor kappa B (NF-κB) pathway is a critical mediator of gene expression for pro-inflammatory factors, and its hyperactivation is a feature of many cancers and inflammatory diseases. encyclopedia.pub As mentioned, the 4-amino derivative (15a) of an N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide series could induce transrepression of NF-κB, highlighting a potential mechanism for anti-inflammatory effects separate from direct GR antagonism. nih.gov

Chemokine Receptor Signaling: Benzenesulfonamides have also been developed as antagonists of the CXCR4 receptor. nih.gov The interaction between CXCR4 and its ligand CXCL12 is crucial for processes like tumor cell homing, metastasis, and angiogenesis. nih.gov By blocking this interaction, benzenesulfonamide-based CXCR4 antagonists can inhibit these cancer-promoting pathways. Potent analogues were found to interact with key residues like Asp97 and Arg188 in the CXCR4 binding pocket. nih.gov

Receptor Tyrosine Kinase (RTK) Pathways: Analogues that inhibit TrkA can modulate downstream signaling pathways that promote cell growth, migration, and invasion in cancers like glioblastoma. nih.gov Trk receptors play significant roles in oncogenesis in various cancers, making their inhibition a viable therapeutic strategy. nih.gov

Cell Cycle Regulation: The inhibition of PLK4, a critical regulator of mitosis and genomic integrity, represents another mechanism by which benzenesulfonamide analogues can exert anti-cancer effects. nih.gov Overexpression of PLK4 is linked to the development of several cancers, and its inhibition can induce mitotic failure selectively in cancer cells. nih.gov

Investigations on Cell Proliferation and Apoptosis in Cellular Models (e.g., cancer cell lines)

Analogues of N-(4-phenoxyphenyl)benzenesulfonamide have demonstrated significant potential as anti-proliferative and pro-apoptotic agents in various cancer cell lines. The core structure of benzenesulfonamide is a recurring motif in the design of novel anticancer compounds.

Research into a related phenoxyphenol compound, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (B14705988) (4-HPPP), has shown selective antiproliferative effects and the induction of apoptosis in human non-small-cell lung cancer (NSCLC) cells. researchgate.netmdpi.com These effects are linked to the generation of reactive oxygen species (ROS) and the induction of aneuploidization, ultimately leading to cell death. researchgate.netmdpi.com While not the exact compound, the structural similarity suggests that N-(4-phenoxyphenyl)benzenesulfonamide may operate through comparable mechanisms.

Furthermore, various sulfonamide derivatives have been synthesized and evaluated for their anticancer activities. For instance, new sulfonamide derivatives have been shown to significantly reduce the proliferation of human hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cell lines. nih.gov The mechanism of action in these cases often involves the activation of pro-apoptotic genes such as caspases 3, 8, and 9, which are key mediators of programmed cell death. nih.gov This activation can be triggered by the phosphorylation of p38 and ERK signaling pathways. nih.gov

Studies on other benzenesulfonamide derivatives have revealed their ability to induce cell cycle arrest, a critical mechanism for halting cancer cell proliferation. researchgate.net For example, certain novel hydroxylated biphenyl (B1667301) compounds, structurally related to curcumin, have been shown to cause an arrest in the G2/M phase of the cell cycle in malignant melanoma cells. researchgate.net This cell cycle blockade is often a prelude to apoptosis, which is confirmed by the detection of markers like cleaved PARP and activated caspases. researchgate.net

The table below summarizes the cytotoxic activity of some benzenesulfonamide analogues against various cancer cell lines, showcasing their potential as anti-proliferative agents.

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Key Findings | Reference |

| Thiazol-4-one-benzenesulfonamide derivative (4e) | MDA-MB-231 (Breast) | 3.58 | Enhanced growth inhibition compared to staurosporine. | nih.gov |

| MCF-7 (Breast) | 4.58 | Selective to breast cancer cell lines. | nih.gov | |

| Thiazol-4-one-benzenesulfonamide derivative (4g) | MDA-MB-231 (Breast) | 5.54 | Potent inhibitory effect. | nih.gov |

| MCF-7 (Breast) | 2.55 | Highly selective to normal breast cell line. | nih.gov | |

| Thiazol-4-one-benzenesulfonamide derivative (4h) | MDA-MB-231 (Breast) | 1.56 | Highest inhibitory activity in the series. | nih.gov |

| MCF-7 (Breast) | 1.52 | Highest selectivity. | nih.gov | |

| Indole-based benzenesulfonamide (A6) | MCF-7 (Breast) | Not specified | Suppressed tumor growth and cell migration. | mdpi.com |

| SK-BR-3 (Breast) | Not specified | Synergistic cytotoxic effects with doxorubicin. | mdpi.com | |

| Indole-based benzenesulfonamide (A15) | MCF-7 (Breast) | Not specified | Suppressed tumor growth and cell migration. | mdpi.com |

| SK-BR-3 (Breast) | Not specified | Synergistic cytotoxic effects with doxorubicin. | mdpi.com |

Impact on Inflammatory Responses in in vitro Systems

The N-(4-phenoxyphenyl)benzenesulfonamide scaffold is also implicated in the modulation of inflammatory responses. The structural similarity to known anti-inflammatory drugs, such as Nimesulide, which is a 4-nitro-2-phenoxymethanesulphonanilide, suggests a potential for anti-inflammatory activity.

Derivatives of benzenesulfonamide have been investigated for their ability to inhibit key inflammatory mediators. For example, novel benzenesulfonamide derivatives incorporating a 5'-aminospirotriazolotriazine moiety have demonstrated significant anti-inflammatory properties. nih.gov These compounds have been shown to be effective inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the inflammatory cascade. mdpi.com

In vitro assays, such as the inhibition of egg albumin and bovine serum albumin denaturation, are used as preliminary indicators of anti-inflammatory potential. mdpi.com Furthermore, the stabilization of red blood cell membranes in vitro is a widely used method to assess the efficacy of anti-inflammatory agents, as it is analogous to the stabilization of lysosomal membranes, which can prevent the release of pro-inflammatory enzymes. mdpi.com

The table below presents data on the in vitro anti-inflammatory activity of some benzenesulfonamide analogues.

| Compound/Analogue | Assay | Key Findings | Reference |

| Nimesulide derivative (N-10) | In vivo anti-inflammatory activity | 26.14% inhibition of paw volume. | |

| 5′-Aminospirotriazolotriazine-benzenesulfonamide (Compound 1) | In vitro COX-1 Inhibition | 70% mean activity. | mdpi.com |

| In vitro COX-2 Inhibition | 98% mean activity. | mdpi.com | |

| 5′-Aminospirotriazolotriazine-benzenesulfonamide (Compound 2) | In vitro COX-1 Inhibition | 69% mean activity. | mdpi.com |

| In vitro COX-2 Inhibition | 98% mean activity. | mdpi.com | |

| 5′-Aminospirotriazolotriazine-benzenesulfonamide (Compound 3) | In vitro COX-1 Inhibition | 70% mean activity. | mdpi.com |

| In vitro COX-2 Inhibition | 99% mean activity. | mdpi.com |

Effects on Microbial Growth and Viability in in vitro Systems (e.g., antibacterial, antifungal, antitubercular)

The benzenesulfonamide scaffold is a well-established pharmacophore in antimicrobial drug discovery. Numerous derivatives have been synthesized and tested against a wide range of microbial pathogens, demonstrating the versatility of this chemical class.

In the realm of antibacterial activity, novel N-substituted sulfonamides derived from 4-hydroxycoumarin (B602359) have shown efficacy against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. mdpi.com Similarly, newly synthesized N-phenylbenzamides have exhibited inhibitory activity against Staphylococcus aureus and Escherichia coli. nih.gov The mechanism of action of sulfonamides as antibacterial agents typically involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria.

Regarding antifungal activity, various benzenesulfonamide derivatives have been reported to be effective against fungal strains such as Candida albicans and Aspergillus niger. unito.itnih.gov For instance, N-phenylbenzamide derivatives have demonstrated the ability to inhibit the growth of Candida albicans. nih.gov The specific mechanisms can vary, but often involve the disruption of essential fungal metabolic pathways.

The following table summarizes the antimicrobial activity of some benzenesulfonamide analogues.

| Compound/Analogue | Microbial Strain | Activity/Finding | Reference |

| N-substituted sulfonamide from 4-hydroxycoumarin (Compound 4) | P. aeruginosa, S. typhi, B. subtilis, S. aureus | Significant antibacterial activity. | mdpi.com |

| N-substituted sulfonamide from 4-hydroxycoumarin (Compound 8) | M. canis, F. solani | Significant antifungal activity. | mdpi.com |

| Thiazol-4-one-benzenesulfonamide (4g) | S. aureus | 69.74% inhibition at 50 µg/mL. | nih.gov |

| K. pneumonia | 79.46% anti-biofilm inhibition. | nih.gov | |

| Thiazol-4-one-benzenesulfonamide (4h) | S. aureus | 68.30% inhibition at 50 µg/mL. | nih.gov |

| K. pneumonia | 77.52% anti-biofilm inhibition. | nih.gov |

Molecular Target Identification and Validation

Identifying the specific molecular targets of a bioactive compound is crucial for understanding its mechanism of action and for further drug development. For N-(4-phenoxyphenyl)benzenesulfonamide and its analogues, several potential targets have been identified through various approaches.

A significant finding is the identification of the progesterone receptor (PR) as a molecular target for N-(4-phenoxyphenyl)benzenesulfonamide derivatives. nih.gov These compounds have been developed as novel nonsteroidal PR antagonists, which have potential applications in treating conditions like endometriosis and breast cancer. nih.gov

Furthermore, the N-(4-phenoxyphenyl)benzenesulfonamide skeleton has been shown to be a versatile scaffold for developing glucocorticoid receptor (GR) modulators. nih.gov Specifically, N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been synthesized and found to act as GR antagonists. nih.gov Interestingly, some derivatives also exhibit transrepression activity towards NF-κB, a key player in the inflammatory response, suggesting a dual mechanism of action. nih.gov

Proteomics-Based Target Deconvolution

Proteomics offers a powerful set of tools for the unbiased identification of a drug's molecular targets from a complex biological sample. This approach, often termed "target deconvolution," is essential for understanding the full spectrum of a compound's interactions within the cell.

One common strategy is affinity-based chemical proteomics, where a derivative of the bioactive compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. These interacting proteins are then identified by mass spectrometry. While this method is powerful, it can be prone to non-specific binding.

To overcome this limitation, quantitative proteomics approaches are often employed. researchgate.net Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the differentiation between specific and non-specific binders by comparing the abundance of proteins pulled down in the presence and absence of a competing free compound.

Another innovative proteomics-based method is the Cellular Thermal Shift Assay (CETSA). This technique relies on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. By heating cell lysates or intact cells to various temperatures and then quantifying the remaining soluble proteins, it is possible to identify proteins that are stabilized or destabilized by the compound of interest, thus revealing its direct targets.

Genetic Perturbation Studies in Cellular Systems

Genetic perturbation studies provide a complementary approach to validate the molecular targets identified through other methods. By manipulating the expression of a putative target gene, researchers can assess whether this affects the cellular response to the compound.

The advent of CRISPR-Cas9 technology has revolutionized this field, allowing for precise and efficient gene knockout or knockdown. For example, if a compound is hypothesized to inhibit a specific enzyme, knocking out the gene encoding that enzyme should, in theory, render the cells less sensitive to the compound.

The Genetic Perturbation Platform (GPP) at the Broad Institute is an example of a large-scale effort to utilize functional genomics to understand gene function and its role in disease. nih.gov Such platforms can be used to perform genome-wide CRISPR screens in the presence of a bioactive compound. This can identify genes whose loss or overexpression confers resistance or sensitivity to the compound, thereby pointing to its molecular target or pathway.

While specific proteomics or genetic perturbation studies for N-(4-phenoxyphenyl)benzenesulfonamide are not widely reported in the public domain, these methodologies represent the state-of-the-art for validating the targets of this and other promising bioactive molecules.

Structure Activity Relationship Sar and Ligand Design Principles for N 4 Phenoxyphenyl Benzenesulfonamide Derivatives

Systematic Modification of the Sulfonamide Core

The sulfonamide core, consisting of the benzenesulfonyl group and the sulfonamide linker, is a critical component for the biological activity of this class of compounds. Modifications to this core have been shown to significantly impact potency and selectivity.

The benzenesulfonyl ring of N-(4-phenoxyphenyl)benzenesulfonamide serves as a key interaction moiety with biological targets. The nature and position of substituents on this ring can dramatically alter the compound's inhibitory activity and selectivity.

Research has shown that the sulfonamide group often acts as an anchor, coordinating with metal ions like Zn(II) in the active sites of enzymes such as carbonic anhydrases (CAs). nih.gov The substituents on the benzene (B151609) ring then orient the ring within the binding pocket, influencing affinity and selectivity. nih.gov For instance, in the design of selective CA inhibitors, halogen atoms like chloro or bromo on the benzenesulfonyl ring have been used to orient the ring and affect binding affinity. nih.gov

A study on benzenesulfonamide (B165840) derivatives as anti-influenza hemagglutinin inhibitors revealed that specific substitutions on the phenyl ring were crucial for activity. For example, a chloro substitution resulted in reduced clearance and did not significantly inhibit major CYP isoforms, indicating improved metabolic stability. nih.gov

The electronic properties of substituents also play a vital role. Electron-donating groups have been observed to enhance the inhibitory effect against certain cancer cell lines compared to electron-withdrawing groups. rsc.org This suggests that increasing the electron density of the benzenesulfonyl ring can be a favorable strategy for enhancing biological activity in specific contexts.

Table 1: Impact of Benzenesulfonyl Ring Substituents on Biological Activity

| Substituent | Position | Observed Effect | Target/Assay | Reference |

| 2-Chloro | ortho | Orients the ring, affecting affinity and selectivity. | Carbonic Anhydrases | nih.gov |

| 3-Chloro | meta | Adopted as a lead compound for progesterone (B1679170) receptor antagonists. | Progesterone Receptor | nih.gov |

| 3-Trifluoromethyl | meta | Potent progesterone receptor-antagonistic activity. | Progesterone Receptor | nih.gov |

| Chloro | Not specified | Reduced clearance and no significant CYP inhibition. | Anti-influenza | nih.gov |

| Electron-donating groups | Not specified | Better inhibitory effect than electron-withdrawing groups. | Breast Cancer Cell Lines | rsc.org |

This table is for illustrative purposes and synthesizes findings from multiple studies.

The sulfonamide nitrogen (N-H) group is a key hydrogen bond donor and plays a crucial role in anchoring the ligand to its target protein. vu.nlmdpi.com The acidity and proton affinity of the sulfonamide moiety can be fine-tuned by nearby aromatic rings, which can stabilize the sulfonamide through NH–π interactions. vu.nl

Furthermore, the sulfonamide nitrogen atom is typically slightly pyramidalized, and this geometry is remarkably similar across different derivatives. mdpi.com This suggests a conserved structural feature that is likely important for its interaction with biological targets.

Exploration of Substituents on the Phenoxyphenyl Moiety

The phenoxyphenyl moiety provides a large surface area for interaction with the target protein and offers multiple positions for substitution to modulate the compound's properties.

The position of substituents on the phenoxy and phenyl rings of the phenoxyphenyl moiety has a profound impact on biological activity, primarily due to steric and electronic effects. libretexts.orgyoutube.com

In the context of electrophilic aromatic substitution, which is analogous to how these molecules might interact with electron-deficient regions of a target, ortho and para positions are generally activated by electron-donating groups. libretexts.org However, steric hindrance from bulky substituents can disfavor substitution at the ortho position, making the para position the preferred site of interaction. libretexts.orgyoutube.com

For example, in the development of anti-influenza agents, the introduction of a second small hydrophobic group at a specific position on the phenoxyphenyl moiety led to highly potent analogues. nih.gov Conversely, bulky hydrophobic groups or polar substituents like amides at the same position abolished the antiviral activity, highlighting the sensitivity of the binding pocket to the size and nature of the substituent. nih.gov

The electronic effects of substituents on the phenoxyphenyl moiety can be categorized as inductive and resonance effects. numberanalytics.com Inductive effects are transmitted through sigma bonds and are dependent on the electronegativity of the atoms, while resonance effects involve the delocalization of pi electrons. numberanalytics.com

Electronic Effects: Electron-donating groups (EDGs) like alkoxy (-OR) or alkyl groups increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient pockets in the target protein. numberanalytics.com Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) decrease the electron density. numberanalytics.comntu.edu.sg The balance of these effects can fine-tune the binding affinity and selectivity.

Steric Effects: The size and shape of substituents (steric effects) are critical for determining how well the ligand fits into the binding site. numberanalytics.com Bulky substituents can create steric hindrance, preventing optimal binding or inducing a conformational change in the target protein. numberanalytics.comacs.org For instance, a study on benzenesulfonamide derivatives showed that ortho-substitution could lead to a drop in reaction yield due to steric hindrance, even if the electronic properties were favorable. ntu.edu.sgacs.org

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.govbepls.com For N-(4-phenoxyphenyl)benzenesulfonamide derivatives, a typical pharmacophore model would include features such as:

Hydrogen Bond Acceptors: The oxygen atoms of the sulfonamide group.

Hydrogen Bond Donor: The nitrogen atom of the sulfonamide group.

Aromatic Rings: The benzenesulfonyl and phenoxyphenyl rings, which can engage in π-π stacking and hydrophobic interactions. vu.nl

Hydrophobic Features: Can be introduced through appropriate substitutions on the aromatic rings.

Lead optimization is the process of refining the structure of a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net For N-(4-phenoxyphenyl)benzenesulfonamide derivatives, lead optimization strategies often involve:

Bioisosteric Replacement: Replacing a functional group with another that has similar physical and chemical properties to improve activity or reduce toxicity. rsc.org For example, a urea (B33335) linker was replaced with a more rigid 4-thiazolone ring in the design of some carbonic anhydrase inhibitors. rsc.org

"Tail Approach": Appending chemical "tails" to the core scaffold to probe for additional interactions within the target's binding site. rsc.org This has been successfully used to enhance the isoform selectivity of carbonic anhydrase inhibitors. nih.gov

Structure-Based Design: Utilizing the three-dimensional structure of the target protein (if available) to design ligands that fit precisely into the active site. This approach was used to develop novel androgen receptor antagonists. nih.gov

Introduction of Cyclic Moieties: Incorporating cyclic structures, such as an imidazolidin-2-one, can constrain the conformation of the molecule, potentially leading to higher affinity and selectivity. nih.gov

Through these iterative cycles of design, synthesis, and testing, guided by SAR and computational modeling, N-(4-phenoxyphenyl)benzenesulfonamide derivatives can be optimized for specific therapeutic applications.

Identification of Key Pharmacophoric Features

The N-(4-phenoxyphenyl)benzenesulfonamide structure is a critical pharmacophore for progesterone receptor antagonistic activity. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the phenoxyphenyl moiety is a key feature for potent antagonism. nih.gov

Initial screening of arylsulfonyl derivatives identified 3-chlorobenzenesulfonanilide as a compound with significant PR antagonistic activity. nih.gov Further exploration centered on the importance of the N-aryl substituent, revealing the superiority of the 4-phenoxyphenyl group. Compared to simpler aniline (B41778) or toluidine derivatives, which exhibited low activity, the introduction of the phenoxy group at the 4-position of the aniline ring substantially enhanced the antagonistic effect. nih.gov

The key pharmacophoric elements can be summarized as:

The Benzenesulfonamide Core : This central unit serves as the foundational scaffold of the molecule.

The N-(4-phenoxyphenyl) Moiety : This large, lipophilic group is crucial for binding to the progesterone receptor. Its presence is a primary determinant of the compound's antagonistic activity. nih.gov

Substituents on the Benzenesulfonyl Ring : The nature and position of substituents on this ring play a significant role in modulating the potency of the derivatives.

The following table summarizes the PR antagonistic activity of selected N-substituted benzenesulfonamide derivatives, highlighting the importance of the N-(4-phenoxyphenyl) group.

Rational Design of Potent and Selective Analogues

Based on the initial SAR findings, the 3-chlorobenzenesulfonyl derivative of N-(4-phenoxyphenyl)benzenesulfonamide was selected as a lead compound for further structural development. nih.gov The rational design of subsequent analogues focused on optimizing the substitution pattern on the benzenesulfonyl ring to enhance potency and selectivity.

A series of analogues with various substituents at the 3-position of the benzenesulfonyl ring were synthesized and evaluated. This led to the discovery that a 3-trifluoromethyl group resulted in the most potent PR-antagonistic activity. nih.gov This derivative, compound 32 , exhibited a high binding affinity for the progesterone receptor and, importantly, showed selectivity over the androgen receptor (AR). nih.gov The development of this potent and selective nonsteroidal PR antagonist underscores the value of the N-(4-phenoxyphenyl)benzenesulfonamide scaffold. nih.gov

The following table presents the PR antagonistic activity and receptor binding affinity of the lead compound and its optimized analogue.

Conceptual Design of N-(4-phenoxyphenyl)benzenesulfonamide Prodrugs and Targeted Delivery Systems

While potent N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed, their therapeutic application could be further enhanced through the design of prodrugs and targeted delivery systems. These strategies aim to improve pharmacokinetic properties, increase solubility, and deliver the active compound specifically to target tissues, thereby increasing efficacy and reducing potential side effects.

Prodrug Strategies:

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. For N-(4-phenoxyphenyl)benzenesulfonamide, a prodrug approach could be conceptualized by modifying the sulfonamide nitrogen. The sulfonamide group can be derivatized to create more water-soluble compounds for parenteral administration. For instance, a cleavable moiety could be attached to the sulfonamide nitrogen, which would be enzymatically or chemically cleaved in vivo to release the active antagonist.

One conceptual approach involves the use of a self-immolative linker, such as a p-aminobenzyl group, attached to the sulfonamide nitrogen. nih.govacs.org This linker could be capped with a triggering group that is susceptible to cleavage under specific physiological conditions. Upon cleavage of the trigger, a 1,6-elimination reaction would occur, releasing the active N-(4-phenoxyphenyl)benzenesulfonamide. nih.govacs.org This two-stage release mechanism can provide a more stable prodrug and controlled release of the active agent. nih.govacs.org

Targeted Delivery Systems:

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action. wikipedia.org For a progesterone receptor antagonist like N-(4-phenoxyphenyl)benzenesulfonamide, this would be particularly beneficial in treating conditions characterized by the overexpression of progesterone receptors, such as certain types of cancer.